テトラヘプチルアンモニウムブロミド

説明

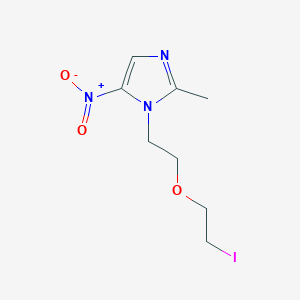

Tetraheptylammonium bromide is a quaternary ammonium salt that behaves as an anionic liquid membrane when dissolved in ethyl bromide, with ideality degrees close to 100% for bromide, iodide, nitrate, or perchlorate salts. For fluoride or chloride salts, the ideality degrees are around 80% . This compound is part of a broader class of tetraalkylammonium salts, which have been studied for various applications, including catalysis and crystallography.

Synthesis Analysis

While the provided data does not include direct information on the synthesis of tetraheptylammonium bromide, related compounds such as tetra-n-butylammonium bromide (TBAB) have been synthesized and used as catalysts. TBAB in its molten state has been found to be an efficient and recyclable catalyst for the synthesis of aryl-14H-dibenzo[a.j]xanthenes under solvent-free conditions, both with conventional and microwave heating .

Molecular Structure Analysis

The molecular structure of tetraalkylammonium salts has been characterized through various methods, including X-ray crystallography. For example, the crystal structure of tetraethylammonium bromopentacarbonyltungstate has been determined, showing exact C4v symmetry . Although this is not tetraheptylammonium bromide, it provides insight into the potential symmetry and bonding characteristics that might be expected for tetraheptylammonium bromide.

Chemical Reactions Analysis

Tetraalkylammonium salts are known to participate in various chemical reactions. For instance, tetra-n-butylammonium fluoride has been used as a base for the elimination reaction of bromoalkenes, yielding alkynes in high yields . This suggests that tetraheptylammonium bromide could potentially be involved in similar reactions due to its related chemical structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetraheptylammonium bromide can be inferred from studies on similar compounds. Tetra-n-butylammonium bromide, for example, forms a layer-type inclusion compound with thiourea, indicating its ability to form stable crystal structures with other molecules . Additionally, the thermal and crystallographic properties of tetra-n-butylammonium bromide have been investigated, revealing that its thermal stability is dependent on the hydration number and the relaxation of crystal distortion .

科学的研究の応用

相間移動触媒

テトラヘプチルアンモニウムブロミド: は、さまざまな有機反応で相間移動触媒として一般的に使用されます 。この用途は、反応物が異なる相にある反応において重要であり、触媒は反応が起こる相への反応物の移動を促進します。たとえば、テトラヘプチルアンモニウムブロミドは、アニオン性反応物を水相から有機相に移し、そこで有機基質と反応させることで、アニオン性反応物の反応性を高めるために使用できます。

ベンゾチアゾールの合成

ベンゾチアゾールの合成において、テトラヘプチルアンモニウムブロミドはアルキル化試薬として機能します 。ベンゾチアゾールは、材料科学、医薬品、有機合成の中間体として用途を持つ複素環式化合物です。このコンテキストでのテトラヘプチルアンモニウムブロミドの使用により、ヨードアニリンと硫黄の効率的なアルキル化が可能になり、さまざまなベンゾチアゾール誘導体が生成されます。

鈴木カップリング反応とスチールカップリング反応

この化合物は、アリールハライドのPd触媒鈴木カップリング反応およびスチールカップリング反応において溶媒としても使用されます 。これらのカップリング反応は、複雑な有機分子の構築において基本的な炭素-炭素結合の形成において極めて重要です。これらの反応におけるテトラヘプチルアンモニウムブロミドの役割は、反応物と中間体の可溶化を促進し、カップリングプロセスの効率を高めることです。

プロパルギルアミンのカルボキシル化環化

テトラヘプチルアンモニウムブロミドは、プロパルギルアミンのカルボキシル化環化を触媒してオキサゾリジノンを合成する触媒として作用します 。オキサゾリジノンは、医薬品化学で重要な化合物であり、医薬品の前駆体としてよく使用されます。この反応におけるテトラヘプチルアンモニウムブロミドの触媒活性は、オキサゾリジノン環構造の形成に不可欠です。

電池材料の開発

この化合物は、電池材料の開発に用途が見られます 。イオン性の性質により、電極材料の合成に役立ち、導電性塩の形成を促進する可能性があります。これは、エネルギー貯蔵と電気自動車用の高性能バッテリーの研究開発において特に関連しています。

偽造マラリア治療薬の検出

最後に、テトラヘプチルアンモニウムブロミドは、偽造マラリア治療薬の検出のための簡略化されたHPLC法で使用されます 。資源が限られている環境では、偽造医薬品を迅速かつ正確に検出する能力が不可欠です。テトラヘプチルアンモニウムブロミドは、イオン対試薬として、HPLC法の検出能力を向上させ、偽造医薬品対策に役立つ貴重なツールとなっています。

作用機序

Target of Action

Tetraheptylammonium bromide is a quaternary ammonium compound (QAC) that primarily targets charged species or polar reagents . It is mainly used as a phase-transfer agent .

Mode of Action

Tetraheptylammonium bromide facilitates the transfer of reactants between two immiscible phases, such as water and organic solvents, by forming stable ion pairs . This property makes it an effective catalyst in various organic synthesis reactions .

Biochemical Pathways

It is known to be used as a catalyst for the suzuki-miyaura coupling reactions . It can also be used as an alkylation reagent to synthesize benzothiazoles by using iodoanilines and sulfur .

Result of Action

The primary result of Tetraheptylammonium bromide’s action is the facilitation of reactions involving charged species or polar reagents . For example, it can be used as a catalyst for carboxylative cyclization of propargylic amines to synthesize oxazolidinones .

Action Environment

The action of Tetraheptylammonium bromide can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, it catalyzes the high-yield oxidation of organic sulfides to sulfoxides by o-iodoxybenzoic acid (IBX) in chloroform/water at room temperature .

Safety and Hazards

Tetraheptylammonium bromide is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are advised .

特性

IUPAC Name |

tetraheptylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H60N.BrH/c1-5-9-13-17-21-25-29(26-22-18-14-10-6-2,27-23-19-15-11-7-3)28-24-20-16-12-8-4;/h5-28H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIVQBMEBZGFBY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC[N+](CCCCCCC)(CCCCCCC)CCCCCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H60BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884066 | |

| Record name | Tetraheptylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White flakes or powder; [Alfa Aesar MSDS] | |

| Record name | Tetraheptylammonium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19848 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

4368-51-8 | |

| Record name | Tetraheptylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4368-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Heptanaminium, N,N,N-triheptyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004368518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Heptanaminium, N,N,N-triheptyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraheptylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraheptylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[N-(2-Cyanobiphenyl-4-yl)methyl]n-valery-(l)-valine methyl ester](/img/structure/B107132.png)